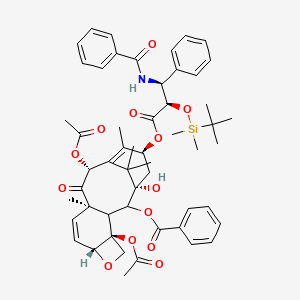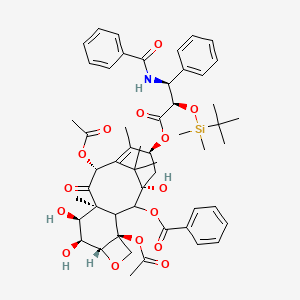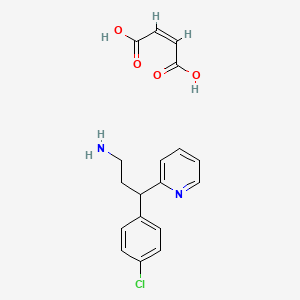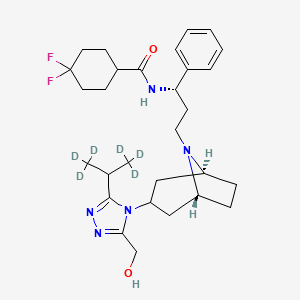
4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The chemical synthesis of 4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose involves the fusion of 1,2,3,4-tetra-O-acetyl-α-D-mannopyranose with catalytic amounts of toluene-p-sulphonic acid, leading to the isolation of the compound after deacetylation of the reaction mixture. Notably, the reaction selectively yields alpha-D-linked disaccharides without the formation of beta-D-linked counterparts. The process underscores the significance of catalyst choice and reaction conditions in directing the synthesis outcome towards desired oligosaccharide structures (O'brien et al., 1974).
Scientific Research Applications
Microbial Mannosidases
Mannan, a significant constituent of hemicelluloses in softwoods, is hydrolyzed by mannan hydrolyzing enzymes, particularly β-mannosidases, which are essential for the complete depolymerization of mannan. These enzymes, produced predominantly by bacteria and fungi, exhibit activity across a broad pH and temperature range. Their production is mainly extracellular, facilitating various applications in biotechnology. The biotechnological applications of microbial mannosidases include bioethanol production, synthesis of alkyl glycosides, and potential pharmaceutical uses. This comprehensive review underscores the importance of understanding microbial mannosidases for their effective application in various industries (Chauhan & Gupta, 2017).
C-Mannosylation and Protein Diversity
C-Mannosylation in Proteins
C-mannosylation, a unique glycosylation process involving the attachment of a mannose molecule to the tryptophan residue in proteins, plays a crucial role in enhancing the structural and functional diversity of proteins. Despite its discovery in 1994, C-mannosylation remains underexplored, with limited structural information available. This review provides a thorough analysis of C-mannosylated protein structures and highlights the significance of the WXXW/WXXWXXW motif, the conserved arginine pairs, and the PXP motif in C-mannosylation sites. Understanding these structural elements can shed light on the functional implications of C-mannosylation in protein stability, secretion, and overall function, offering new avenues for biotechnological applications (Crine & Acharya, 2021).
Alginate Lyase: Enzyme Characteristics and Applications
Alginate Lyases
Alginate lyases, which degrade alginate, a copolymer of alpha-L-guluronate and beta-D-mannuronate, are gaining attention for their potential in various industrial, agricultural, and medical applications. These enzymes have been isolated from a diverse range of sources, including algae, marine invertebrates, and microorganisms. The review catalogs the major characteristics of alginate lyases, their enzymatic analysis methods, biological roles, and potential applications. With ongoing advancements in structural biology, alginate lyases are poised for increased utilization in engineering novel alginate polymers for a wide array of applications (Wong, Preston, & Schiller, 2000).
Safety And Hazards
The safety and hazards associated with this compound are not readily available in the search results4.
Future Directions
The future directions for this compound likely involve its continued use in the synthesis of carbohydrate-based therapies for various diseases1. However, specific future directions are not available in the search results34.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
[(2R,3R,4S,5S)-4,5,6-triacetyloxy-3-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27?,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-RYHUJPKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose Tetraacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)


![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)



